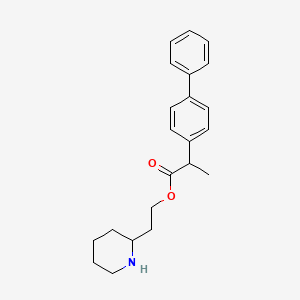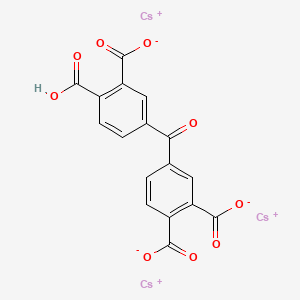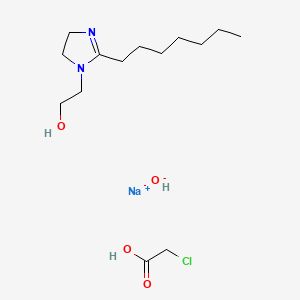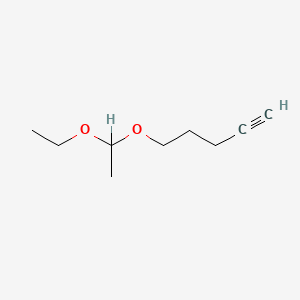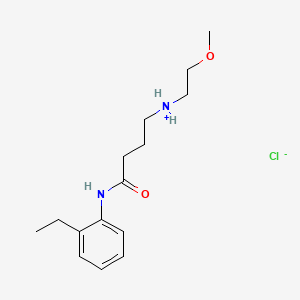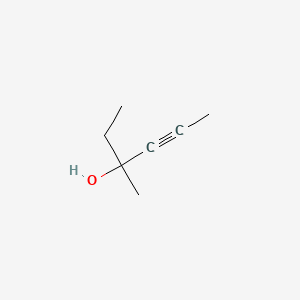![molecular formula C32H19CrN8O11S.H.Na<br>C32H20CrN8NaO11S B13763441 Chromate(2-), [2,4-dihydro-4-[[2-(hydroxy-kappaO)-5-nitrophenyl]azo-kappaN1]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3][2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]-5-nitrobenzenesulfonato(3-)]-, sodium hydrogen CAS No. 70815-17-7](/img/structure/B13763441.png)
Chromate(2-), [2,4-dihydro-4-[[2-(hydroxy-kappaO)-5-nitrophenyl]azo-kappaN1]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3][2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]-5-nitrobenzenesulfonato(3-)]-, sodium hydrogen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromate(2-), [2,4-dihydro-4-[[2-(hydroxy-kappaO)-5-nitrophenyl]azo-kappaN1]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3][2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]-5-nitrobenzenesulfonato(3-)]-, sodium hydrogen is a complex chemical compound. It is known for its vibrant color and is often used in various industrial and research applications. This compound is a type of chromate, which is a salt of chromic acid and contains the chromate anion, CrO4^2-.
Preparation Methods
The preparation of Chromate(2-), [2,4-dihydro-4-[[2-(hydroxy-kappaO)-5-nitrophenyl]azo-kappaN1]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3][2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]-5-nitrobenzenesulfonato(3-)]-, sodium hydrogen involves several synthetic routes and reaction conditions. The industrial production methods typically involve the reaction of sodium chromate with various organic compounds under controlled conditions to form the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the purity and yield of the compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in an oxidation reaction, the chromate ion can be reduced to chromium(III) ion, while in a substitution reaction, one of the organic ligands can be replaced by another ligand.
Scientific Research Applications
Chromate(2-), [2,4-dihydro-4-[[2-(hydroxy-kappaO)-5-nitrophenyl]azo-kappaN1]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3][2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]-5-nitrobenzenesulfonato(3-)]-, sodium hydrogen has a wide range of scientific research applications. In chemistry, it is used as a reagent in various analytical techniques and as a catalyst in organic synthesis. In biology, it is used in staining techniques to visualize cellular components. In medicine, it has potential applications in drug development and diagnostic assays. In industry, it is used in the production of pigments, dyes, and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The chromate ion can interact with cellular components, such as proteins and DNA, leading to changes in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or induction of oxidative stress. The specific molecular targets and pathways involved depend on the particular application and conditions.
Comparison with Similar Compounds
Chromate(2-), [2,4-dihydro-4-[[2-(hydroxy-kappaO)-5-nitrophenyl]azo-kappaN1]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-kappaO3][2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]-5-nitrobenzenesulfonato(3-)]-, sodium hydrogen is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include other chromates, such as potassium chromate and ammonium chromate, which also contain the chromate anion but differ in their cations and organic ligands. These differences result in variations in their chemical reactivity, solubility, and applications.
Properties
CAS No. |
70815-17-7 |
|---|---|
Molecular Formula |
C32H19CrN8O11S.H.Na C32H20CrN8NaO11S |
Molecular Weight |
799.6 g/mol |
IUPAC Name |
sodium;chromium(3+);hydron;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;5-nitro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H13N5O4.C16H11N3O7S.Cr.Na/c1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;20-13-6-5-9-3-1-2-4-11(9)15(13)18-17-12-7-10(19(22)23)8-14(16(12)21)27(24,25)26;;/h2-9,22-23H,1H3;1-8,20-21H,(H,24,25,26);;/q;;+3;+1/p-4 |
InChI Key |
LYBNHTDQEDBIGI-UHFFFAOYSA-J |
Canonical SMILES |
[H+].CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].[Na+].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


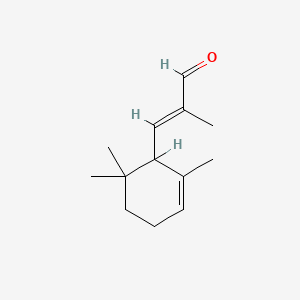
![Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13763363.png)
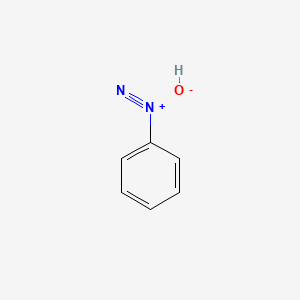
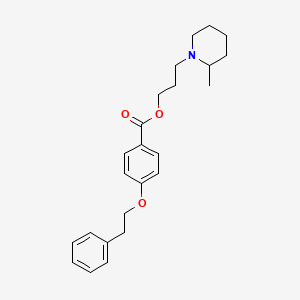

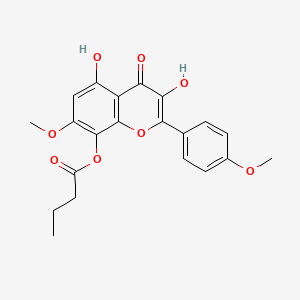
![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-](/img/structure/B13763393.png)
